3-(Hexadecyloxy)-2-hydroxypropyl dihydrogen phosphate

Description

Overview of Lysophosphatidic Acid as a Bioactive Lipid Mediator

Lysophosphatidic acid (LPA) is a naturally occurring phospholipid that, despite its simple structure, functions as a potent, multifaceted signaling molecule in virtually all eukaryotic cells and tissues. oup.comproteopedia.orgwikipedia.org Initially regarded primarily as a metabolic intermediate in the de novo synthesis of more complex phospholipids, LPA is now recognized as a crucial extracellular lipid mediator. oup.comnih.govnih.gov It exerts a wide spectrum of biological effects, influencing fundamental cellular processes such as proliferation, migration, survival, and differentiation. nih.govnih.govnih.govbiologists.com

LPA's actions are predominantly mediated through a family of at least six specific G protein-coupled receptors (GPCRs), designated LPA₁ through LPA₆. proteopedia.orgwikipedia.orgnih.gov The binding of LPA to these receptors initiates various intracellular signaling cascades, including the activation of small GTPases like Rho and Ras, leading to cytoskeletal reorganization and changes in gene expression. wikipedia.orgnih.gov This signaling is implicated in a vast array of physiological and pathophysiological conditions, including nervous system development, wound healing, vascular remodeling, and the progression of diseases like cancer. nih.govnih.govnih.govnih.gov The production of LPA in the extracellular space is largely attributed to the action of the enzyme autotaxin, which converts lysophosphatidylcholine (B164491) into LPA. proteopedia.orgwikipedia.orgnih.gov

Structural Classification and Distinctive Characteristics of Ether Analogs, with Emphasis on 1-Hexadecyl Lysophosphatidic Acid

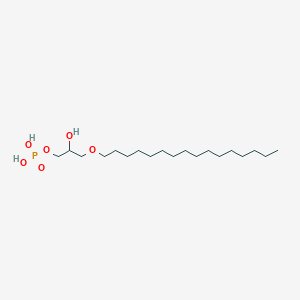

The basic structure of lysophosphatidic acid consists of a glycerol (B35011) backbone, a phosphate (B84403) group at the sn-3 position, a hydroxyl group at the sn-2 position, and a single fatty acid chain attached at the sn-1 or sn-2 position. nih.govresearchgate.net LPA molecules are classified based on the nature of the fatty acid chain (its length and degree of saturation) and, crucially, the type of chemical bond linking this chain to the glycerol backbone. researchgate.net The most common forms are acyl-LPAs, where the fatty acid is connected via an ester linkage.

A distinct class of LPA variants is the ether-linked analogs, also known as alkyl-LPAs. In these molecules, the fatty acid is replaced by a long-chain fatty alcohol connected to the glycerol backbone via a more stable ether bond. acs.orgnih.gov This structural difference renders ether-linked LPAs resistant to degradation by lipase (B570770) enzymes that would typically cleave the ester bond in acyl-LPAs.

1-Hexadecyl Lysophosphatidic Acid is a prominent example of an ether-linked LPA. nih.govscbt.com Its structure is formally defined as [(2R)-3-hexadecoxy-2-hydroxypropyl] dihydrogen phosphate. nih.gov It features a 16-carbon alkyl group (hexadecyl) attached to the sn-1 position of the glycerol backbone through an ether linkage. bertin-bioreagent.com This specific analog is noted to be active and can serve as a potent agonist for LPA receptors, capable of initiating the characteristic biological responses associated with LPA signaling. nih.govnih.gov While some research suggests that 1-O-hexadecyl-sn-glycero-3-phosphate is somewhat less potent than its corresponding ester-linked counterpart (palmitoyl-LPA), its enhanced stability makes it a valuable tool in research. acs.org

| Property | Value |

|---|---|

| IUPAC Name | [(2R)-3-hexadecoxy-2-hydroxypropyl] dihydrogen phosphate nih.gov |

| Synonyms | 1-Hexadecyl-2-hydroxy-sn-glycero-3-phosphate, PA(O-16:0/0:0), Alkyl glycero phosphate 16:0 scbt.comnih.govscbt.com |

| Molecular Formula | C₁₉H₄₁O₆P scbt.comnih.govuni.lu |

| Molecular Weight | 396.50 g/mol scbt.comnih.gov |

| CAS Number | 52603-03-9 scbt.comnih.gov |

Historical Context and Evolution of Lysophosphatidic Acid Research

The understanding of lysophosphatidic acid has evolved significantly over several decades. Initially identified as a simple intermediate in phospholipid biosynthesis, its role as a signaling molecule was not immediately apparent. oup.com The first indications of its bioactivity emerged in the 1960s, with observations that LPA could cause smooth muscle contraction and affect blood pressure. nih.govnih.gov

Throughout the 1980s, a growing body of evidence began to link LPA to a variety of cellular responses, including cell growth and changes in cell morphology. nih.gov However, the pivotal breakthrough in the field occurred in the mid-1990s. In 1996, the first cognate G protein-coupled receptor for LPA, now known as LPA₁, was cloned and identified, providing a definitive molecular mechanism for its diverse extracellular signaling actions. nih.govnih.govnih.gov This discovery firmly established LPA as a legitimate lipid mediator.

Following this landmark finding, the late 1990s and early 2000s saw the identification of additional LPA receptors, revealing a family of receptors (LPA₁₋₆) that mediate the complex and varied effects of LPA. nih.govacs.orgnih.gov Another significant advancement was the discovery that the enzyme autotaxin is a major producer of extracellular LPA, solving a long-standing puzzle about its synthesis outside the cell. proteopedia.orgnih.gov This cumulative research has transformed the perception of LPA from a minor metabolic component to a key player in a wide range of developmental, physiological, and pathological processes. nih.govnih.gov

| Time Period | Key Discovery / Milestone |

|---|---|

| 1960s | First evidence of LPA's biological activity, including effects on smooth muscle contraction and blood pressure. nih.govnih.gov |

| Mid-1980s | LPA signaling is increasingly associated with a variety of cellular mechanisms, such as cell growth and neurite retraction. nih.gov |

| 1996 | Cloning of the first specific G protein-coupled receptor for LPA (LPA₁), confirming its role as an extracellular signaling molecule. nih.govnih.gov |

| Late 1990s - Early 2000s | Identification and characterization of a family of LPA receptors (LPA₂-LPA₆). nih.govacs.orgnih.gov |

| Early 2000s | Discovery that the enzyme Autotaxin is a primary generator of extracellular LPA from lysophosphatidylcholine. proteopedia.orgnih.gov |

Properties

IUPAC Name |

(3-hexadecoxy-2-hydroxypropyl) dihydrogen phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H41O6P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-24-17-19(20)18-25-26(21,22)23/h19-20H,2-18H2,1H3,(H2,21,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLVRFPVHQPHXAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOCC(COP(=O)(O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H41O6P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10578543 | |

| Record name | 3-(Hexadecyloxy)-2-hydroxypropyl dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10578543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52603-03-9 | |

| Record name | 3-(Hexadecyloxy)-2-hydroxypropyl dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10578543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Receptor Pharmacology and Intracellular Signaling Cascades of 1 Hexadecyl Lysophosphatidic Acid

G Protein-Coupled Lysophosphatidic Acid Receptors (LPAR1-LPAR6) and their Activation by 1-Hexadecyl Lysophosphatidic Acid

Lysophosphatidic acid (LPA) signaling is mediated by at least six identified GPCRs, designated LPAR1 through LPAR6. nih.govnih.govnih.gov These receptors are divided into two subfamilies: the endothelial differentiation gene (EDG) family, which includes LPAR1, LPAR2, and LPAR3, and the non-EDG family, which comprises LPAR4, LPAR5, and LPAR6. nih.govnih.gov 1-Hexadecyl lysophosphatidic acid, as an analog of LPA, is recognized by these receptors, initiating a cascade of intracellular events. bertin-bioreagent.comlabcompare.com The activation of these receptors by LPA and its analogs leads to a wide array of cellular responses, including cell proliferation, migration, and changes in cell morphology. nih.gov

The binding of LPA to its receptors is a complex process involving a binding pocket that accommodates the ligand's distinct structural features. This pocket contains both polar and nonpolar residues. proteopedia.org The positively charged region of the pocket stabilizes the phosphate (B84403) group of LPA, while a hydrophobic region interacts with the long acyl chain. proteopedia.org The activation of LPARs by LPA is a critical step in mediating its diverse biological functions. nih.govnih.gov

LPAR Subtype Selectivity and Ligand-Binding Properties of 1-Hexadecyl Lysophosphatidic Acid Analogs

Different LPA analogs exhibit varying degrees of selectivity and potency towards the different LPAR subtypes. For instance, 1-oleoyl LPA is a widely studied LPA species that demonstrates agonism toward all six LPA receptors. nih.govacs.org In contrast, other naturally occurring LPA analogs can elicit different cellular responses by selectively activating multiple receptor subtypes. nih.gov This selectivity is influenced by the structural features of the LPA molecule, such as the length and saturation of the acyl chain. nih.gov

Research into synthetic LPA analogs has led to the development of molecules with enhanced subtype selectivity. For example, a compound known as MZN-021, which has a saturated lipophilic chain, was found to be a potent and selective agonist for LPAR5, exhibiting 50 times more potent activity than natural LPA for this receptor subtype. nih.gov Such selective agonists are valuable tools for dissecting the specific physiological roles of each LPAR. nih.gov The table below summarizes the selectivity of various LPA analogs for different LPAR subtypes.

| LPA Analog | Receptor Selectivity | Reference |

|---|---|---|

| 1-Oleoyl LPA | Agonist for LPAR1-6 | nih.govacs.org |

| MZN-021 | Potent and selective LPAR5 agonist | nih.gov |

| 16:0, 17:0, 18:2, and C18:1 LPA analogues | Exhibit ligand bias between ERK phosphorylation and calcium mobilization at the LPAR1 receptor | nih.gov |

Stereochemical Considerations in Lysophosphatidic Acid Receptor Recognition

Interestingly, the recognition of LPA by its receptors does not always show a strong preference for a specific stereoisomer. Both the naturally occurring L (R) and the unnatural D (S) stereoisomers of LPA have been found to be similarly active in various bioassays. nih.gov However, the development of LPA analogs with modified backbones, such as N-acyl-serine phosphoric acid (NASPA) and N-acyl-ethanolamine phosphoric acid (NAEPA), has introduced stereoselectivity in receptor recognition. nih.gov This suggests that the glycerol (B35011) backbone of LPA plays a crucial role in the stereochemical interactions with its receptors and that modifying this backbone can lead to the development of receptor subtype-selective antagonists. nih.gov

Heterotrimeric G Protein Coupling and Activation Modalities

Upon activation by 1-hexadecyl lysophosphatidic acid and other LPA analogs, LPARs couple to and activate heterotrimeric G proteins, which are composed of α, β, and γ subunits. There are four main families of Gα subunits: Gαi/o, Gαq/11, Gα12/13, and Gαs. nih.govnih.gov Different LPARs can couple to multiple G protein families, leading to the activation of diverse downstream signaling pathways. nih.gov For example, LPAR1 predominantly couples to Gαi/o, Gαq/11, and Gα12/13. nih.gov

Gαi/o Protein-Mediated Signaling

The Gαi/o pathway is a major signaling cascade activated by LPARs. nih.gov Activation of Gαi/o by LPA receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. nih.gov This pathway is also responsible for activating the Ras-MAPK cascade, which is a key driver of cell proliferation. scripps.edu Furthermore, the βγ subunits of Gαi/o can activate phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively. scripps.edu The Gαi/o-mediated signaling is sensitive to pertussis toxin. nih.govscripps.edu

Gαq Protein-Mediated Signaling

LPARs also couple to the Gαq/11 family of G proteins. nih.govnih.gov The primary downstream effector of Gαq is phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers IP3 and DAG. nih.govnih.gov This leads to an increase in intracellular calcium concentrations and the activation of PKC. nih.gov LPAR5 signaling, for instance, is mediated by both Gα12/13 and Gαq/11. nih.gov Recent studies have also revealed the cryo-electron microscopy structure of LPA-bound human LPAR6 in complex with a mini Gq protein, providing structural insights into this coupling. nih.gov

Gα12/13 Protein-Mediated Signaling

The Gα12/13 pathway is another critical signaling axis for LPARs. nih.govfrontiersin.org The most well-characterized downstream effector of Gα12/13 is the small GTPase Rho. nih.gov Activation of the Gα12/13-Rho pathway plays a significant role in regulating the actin cytoskeleton, leading to changes in cell shape, migration, and the formation of stress fibers. nih.gov Studies have shown that LPARs can promote the association of Gα12 with downstream effectors. frontiersin.org Furthermore, research indicates that in some cellular contexts, G13, but not G12, is involved in the LPA-induced activation of Rho. sigmaaldrich.com The table below provides a summary of the G protein coupling of different LPARs.

| LPAR Subtype | Coupled G Proteins | Reference |

|---|---|---|

| LPAR1 | Gαi/o, Gαq/11, Gα12/13 | nih.gov |

| LPAR2 | Gαi/o, Gαq/11, Gα12/13 | nih.gov |

| LPAR3 | Gαi/o, Gαq/11, Gα12/13 | nih.gov |

| LPAR4 | Gαs, Gαi/o, Gαq/11, Gα12/13 | nih.gov |

| LPAR5 | Gα12/13, Gαq/11, Gαs | nih.govnih.gov |

| LPAR6 | Gα12/13, Gq | nih.govresearchgate.net |

Gαs Protein-Mediated Signaling

While several G protein families are activated by lysophosphatidic acid (LPA) receptors, the Gαs protein-mediated signaling pathway, leading to the production of cyclic AMP (cAMP), is primarily associated with the LPA4 receptor (also known as GPR23). mdpi.commdpi.com Unlike other LPA receptors that may couple to Gαi/o to inhibit adenylyl cyclase, LPA4 activation by LPA results in the stimulation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels. mdpi.commdpi.com This signaling pathway is distinct from the pathways mediated by the more extensively studied LPA1-3 receptors. mdpi.com

The cellular context can significantly influence the outcome of Gαs-mediated signaling. For instance, in senescent human diploid fibroblasts, stimulation with LPA has been observed to lead to an accumulation of cAMP. nih.gov This altered response in aging cells is suggested to be a consequence of changes in the expression levels of various LPA receptors and G protein subunits, which may shift the balance of signaling towards a Gαs-dominant pathway. nih.gov Although studies often use a general form of LPA, it is understood that 1-Hexadecyl LPA, as a specific variant, contributes to the activation of these Gαs-coupled signaling events. The activation of the Gαs pathway by 1-Hexadecyl LPA can lead to the regulation of a variety of cellular processes, including gene expression and metabolic modulation, that are dependent on cAMP levels.

Table 1: Gαs Protein-Mediated Signaling by 1-Hexadecyl Lysophosphatidic Acid

| Receptor | G Protein | Effector | Second Messenger | Cellular Response |

|---|---|---|---|---|

| LPA4 (GPR23) | Gαs | Adenylyl Cyclase | ↑ cAMP | Modulation of gene expression and cellular metabolism |

Downstream Intracellular Signal Transduction Pathways

The binding of 1-Hexadecyl LPA to its cognate G protein-coupled receptors initiates a complex network of downstream intracellular signaling pathways. These cascades are fundamental to the diverse physiological and pathophysiological effects attributed to this lysophospholipid.

Phosphatidylinositol 3-Kinase/Akt Signaling Axis Activation

The Phosphatidylinositol 3-Kinase (PI3K)/Akt signaling axis is a critical pathway activated by 1-Hexadecyl LPA, playing a pivotal role in cell survival, proliferation, and migration. plos.orgmdpi.com Upon receptor binding, 1-Hexadecyl LPA predominantly utilizes Gαi/o proteins to activate the class I PI3K, specifically the p110β catalytic subunit. plos.org Activated PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). nih.govnih.gov

PIP3 acts as a docking site on the plasma membrane for proteins containing a pleckstrin homology (PH) domain, such as Akt (also known as Protein Kinase B) and its upstream activator, phosphoinositide-dependent kinase 1 (PDK1). nih.gov This recruitment to the membrane facilitates the phosphorylation and subsequent activation of Akt at two key residues: Threonine 308 (by PDK1) and Serine 473 (by mTORC2 or other kinases). researchgate.net In certain cellular contexts, the activation of Akt by LPA also requires the involvement of the small GTPase Rho, which can act upstream of PI3K. researchgate.net The activated Akt then phosphorylates a multitude of downstream substrates, thereby regulating various cellular functions, including the inhibition of apoptosis and promotion of cell cycle progression. mdpi.com Studies have demonstrated that the protective effects of LPA against apoptosis are often dependent on the activation of the PI3K/Akt pathway. mdpi.com

Table 2: Activation of the PI3K/Akt Signaling Axis by 1-Hexadecyl Lysophosphatidic Acid

| Upstream Activator | Key Signaling Intermediates | Downstream Effector | Key Phosphorylation Events | Cellular Outcome |

|---|---|---|---|---|

| LPA Receptors (via Gαi/o) | PI3K (p110β), PIP3 | Akt (Protein Kinase B) | Akt on Thr308, Akt on Ser473 | Cell survival, proliferation, migration, inhibition of apoptosis |

RhoA Pathway Modulation and Cytoskeletal Rearrangements

A hallmark of 1-Hexadecyl LPA signaling is the profound modulation of the RhoA pathway, leading to significant rearrangements of the actin cytoskeleton. nih.govresearchgate.net This pathway is primarily initiated through the coupling of LPA receptors to the Gα12/13 family of G proteins. nih.gov The activation of Gα12/13 leads to the activation of Rho guanine (B1146940) nucleotide exchange factors (RhoGEFs), which in turn catalyze the exchange of GDP for GTP on the small GTPase RhoA, thereby switching it to its active state. nih.gov

Active, GTP-bound RhoA then engages its downstream effectors, most notably the Rho-associated coiled-coil containing protein kinases (ROCK). nih.gov ROCK, a serine/threonine kinase, phosphorylates and inactivates myosin light chain phosphatase, leading to an increase in the phosphorylation of myosin light chain. nih.gov This results in increased actin-myosin contractility and the assembly of contractile actin stress fibers and focal adhesions. researchgate.netnih.gov These cytoskeletal alterations are fundamental to cellular processes such as cell migration, contraction, and morphogenesis. researchgate.net The rapid activation of RhoA, occurring within seconds to minutes of LPA stimulation, underscores the importance of this pathway in the immediate cellular responses to this lysophospholipid. nih.gov

Table 3: Modulation of the RhoA Pathway and Cytoskeletal Effects by 1-Hexadecyl Lysophosphatidic Acid

| G Protein | Key Effector | Downstream Kinase | Primary Cytoskeletal Effect | Functional Consequence |

|---|---|---|---|---|

| Gα12/13 | RhoA | ROCK | Stress fiber formation, focal adhesion assembly | Cell contraction, migration, morphological changes |

MAPK/ERK Signaling Pathway Activation

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another major signaling cascade activated by 1-Hexadecyl LPA, critically involved in regulating cell proliferation, differentiation, and survival. The activation of this pathway by LPA can be complex, often exhibiting biphasic kinetics with an initial rapid and transient peak followed by a sustained activation phase, the latter being strongly correlated with mitogenic responses.

The signaling cascade to ERK is typically initiated through the activation of Ras, which in turn activates a kinase cascade consisting of Raf, MEK (MAPK/ERK kinase), and finally ERK (also known as p42/p44 MAPK). LPA can activate this pathway through various G protein-dependent mechanisms. In many cell types, the sustained activation of ERK by LPA is mediated by a pertussis toxin-sensitive Gαi/o-mediated pathway. Furthermore, LPA can also activate other MAPK family members, such as c-Jun N-terminal kinase (JNK), which often occurs with different kinetics and through distinct signaling intermediates compared to ERK activation. The activation of both ERK and JNK pathways is often required for the LPA-induced expression of immediate-early genes, such as Egr-1, which are critical for subsequent cellular responses.

Table 4: Activation of the MAPK/ERK Signaling Pathway by 1-Hexadecyl Lysophosphatidic Acid

| Upstream G Protein | Kinase Cascade | Key Downstream Target | Cellular Response |

|---|---|---|---|

| Gαi/o | Ras -> Raf -> MEK -> ERK | ERK1/2 (p42/p44 MAPK) | Proliferation, differentiation, gene expression |

| Gα12/13, Gαq/11 | (PKC-dependent) -> MEK -> ERK | ERK1/2 (p42/p44 MAPK) | Gene expression (e.g., Egr-1) |

STAT Activation (STAT1, STAT3)

The Signal Transducer and Activator of Transcription (STAT) proteins are a family of transcription factors that are activated in response to a variety of extracellular signals, including 1-Hexadecyl LPA. LPA has been shown to induce the phosphorylation of STAT3 in a dose-dependent manner, particularly in the context of cancer cell motility. This activation can occur through an indirect mechanism involving the LPA-induced secretion of cytokines such as Interleukin-6 (IL-6) and IL-8, which then act in an autocrine or paracrine fashion to activate the JAK/STAT pathway. Upon phosphorylation by Janus kinases (JAKs), STAT3 dimerizes, translocates to the nucleus, and binds to specific DNA response elements to regulate the transcription of target genes involved in cell migration and survival.

Conversely, the effect of LPA on STAT1 activation can be inhibitory under certain conditions. For instance, in human epidermoid carcinoma cells, LPA has been found to inhibit the activation of STAT1 that is induced by epidermal growth factor (EGF). This inhibitory effect is mediated through G protein-coupled receptors linked to phospholipase C (PLC) and the subsequent activation of protein kinase C (PKC). This highlights the context-dependent nature of STAT signaling in response to LPA, where it can either promote or suppress the activity of different STAT family members.

Table 5: Activation of STAT1 and STAT3 by 1-Hexadecyl Lysophosphatidic Acid

| STAT Protein | Mechanism of Activation/Inhibition | Key Mediators | Cellular Consequence |

|---|---|---|---|

| STAT3 | Indirect activation via cytokine secretion | IL-6, IL-8, JAKs | Increased cell motility |

| STAT1 | Inhibition of EGF-induced activation | PLC, PKC | Attenuation of STAT1-mediated gene expression |

NF-κB Pathway Engagement (p65, c-Jun)

The Nuclear Factor-kappa B (NF-κB) and c-Jun signaling pathways are crucial in regulating inflammatory responses, cell survival, and proliferation, and are also engaged by 1-Hexadecyl LPA. LPA can induce the activation of the canonical NF-κB pathway, which involves the phosphorylation and subsequent degradation of the inhibitory IκBα protein. This allows the NF-κB heterodimer, most commonly composed of the p65 (RelA) and p50 subunits, to translocate to the nucleus. In the nucleus, p65 binds to specific κB sites in the promoter regions of target genes, thereby activating their transcription. This process has been shown to be dependent on the mobilization of intracellular calcium and the activation of Protein Kinase C (PKC) in some cell types. nih.gov

Concurrently, 1-Hexadecyl LPA activates the c-Jun N-terminal kinase (JNK) pathway. nih.gov Activated JNK phosphorylates the transcription factor c-Jun at its N-terminal serine residues (Ser63 and Ser73), which significantly enhances its transcriptional activity. mdpi.com Phosphorylated c-Jun can form homodimers or heterodimers with other members of the AP-1 (Activator Protein-1) family of transcription factors, which then bind to AP-1 response elements in the promoters of target genes to regulate their expression. The activation of JNK by LPA can be mediated through LPA1 receptors and is a distinct signaling branch from the ERK pathway. researchgate.net

Table 6: Engagement of NF-κB and c-Jun Pathways by 1-Hexadecyl Lysophosphatidic Acid

| Pathway | Key Transcription Factor | Upstream Kinases/Mediators | Cellular Outcome |

|---|---|---|---|

| NF-κB | p65 (RelA) | IKK, Calcium, PKC | Regulation of inflammatory and survival genes |

| AP-1 | c-Jun | JNK, ERK | Regulation of genes involved in proliferation and stress responses |

YAP Signaling Pathway Integration

Lysophosphatidic acid (LPA), including the 1-hexadecyl species, is a significant regulator of the Yes-associated protein (YAP) and its paralog, the transcriptional coactivator with PDZ-binding motif (TAZ). nih.govnih.gov The integration of 1-hexadecyl LPA into this pathway primarily occurs through the activation of specific G-protein coupled receptors (GPCRs) at the cell surface. LPA-mediated activation of LPARs, particularly LPA4 and LPA6, initiates intracellular signaling through Gα12/Gα13 proteins. nih.govnih.gov

This Gα12/G13 activation subsequently engages the Rho-ROCK signaling cascade. nih.gov The downstream effect of this cascade is the inhibition of the Hippo pathway's core kinases, leading to the dephosphorylation of YAP. arvojournals.org In its phosphorylated state, YAP is sequestered in the cytoplasm, but upon dephosphorylation induced by the LPA-Rho-ROCK axis, YAP translocates into the nucleus. nih.govarvojournals.org Within the nucleus, YAP acts as a transcriptional coactivator, binding to various transcription factors, such as the TEAD family, to modulate the expression of genes involved in processes like cell proliferation and tissue remodeling. arvojournals.org For instance, LPA-induced YAP/TAZ activation has been shown to regulate the expression of the Notch ligand Delta-like 4 (Dll4) in endothelial cells, playing a role in developmental angiogenesis. nih.govnih.gov

Nuclear Receptor Interactions: 1-Hexadecyl Lysophosphatidic Acid as a PPARγ Agonist

Beyond its well-known effects through cell-surface GPCRs, 1-hexadecyl lysophosphatidic acid also functions as an intracellular signaling molecule by directly interacting with nuclear receptors. nih.gov Specifically, it has been identified as a physiological agonist for the Peroxisome Proliferator-Activated Receptor γ (PPARγ), a ligand-activated transcription factor crucial for regulating energy metabolism and inflammation. nih.govnih.gov This discovery positions PPARγ as a direct intracellular receptor for LPA, providing a pathway for signal amplification that is distinct from its membrane receptor-mediated actions. nih.gov The activation of PPARγ by alkyl ether analogs of LPA, such as the 1-hexadecyl form, has been implicated in vascular remodeling. nih.gov

Ligand Binding to Peroxisome Proliferator-Activated Receptor γ

The direct interaction between 1-hexadecyl LPA and PPARγ has been demonstrated through competitive ligand-binding assays. nih.gov In these experiments, recombinant human PPARγ was immobilized and incubated with a radiolabeled high-affinity synthetic agonist, such as [3H]rosiglitazone. The ability of unlabeled lipids to displace the radioligand serves as a measure of their binding affinity.

Research has shown that 1-hexadecyl LPA (an sn-1 ether homolog) effectively competes with [3H]rosiglitazone for binding to the PPARγ ligand-binding pocket. nih.gov Its binding activity was found to be comparable to other known natural and synthetic ligands, establishing it as a direct PPARγ ligand. nih.gov The primary determinant for this binding appears to be the anionic phosphoryl group of the LPA molecule. nih.gov

Table 1: Competitive Ligand Binding to PPARγ

| Competing Ligand | Binding to PPARγ (Relative to Control) | Finding |

|---|---|---|

| Rosiglitazone (unlabeled) | Displaced [3H]rosiglitazone | Confirmed as a high-affinity ligand. nih.gov |

| 1-Hexadecyl LPA | Displaced [3H]rosiglitazone | Identified as a direct PPARγ ligand. nih.gov |

| Oleoyl LPA | Displaced [3H]rosiglitazone | The ester-linked homolog also binds to PPARγ. nih.gov |

| Phosphatidic Acid | Did not compete effectively | Demonstrates specificity for the lysophospholipid structure. nih.gov |

Transcriptional Regulation by PPARγ-Mediated Signaling

Upon binding to 1-hexadecyl LPA, PPARγ undergoes a conformational change that promotes its activation. The activated receptor then forms a heterodimer with the Retinoid X Receptor (RXR). nih.gov This PPARγ-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. nih.govnih.gov

Binding of the complex to PPREs initiates the transcription of genes involved in lipid metabolism, inflammation, and cellular differentiation. nih.govnih.gov The agonist activity of 1-hexadecyl LPA has been confirmed using reporter gene assays, where cells transfected with a PPRE-driven luciferase reporter construct show a dose-dependent increase in luciferase expression upon treatment. nih.gov A slight preference for the sn-1 ether homolog (1-hexadecyl LPA) over the ester homolog (oleoyl LPA) in activating this reporter has been observed. nih.gov A key target gene upregulated by this pathway is the scavenger receptor CD36, which plays a critical role in lipid uptake by macrophages. nih.gov

Table 2: PPARγ-Mediated Transcriptional Activation by 1-Hexadecyl LPA

| Assay Type | Cell Line | Treatment | Result |

|---|---|---|---|

| PPRE-Luciferase Reporter | RAW 264.7 Macrophages | 1-Hexadecyl LPA | Induced a concentration-dependent increase in luciferase expression. nih.gov |

| PPRE-Acox-Rluc Reporter | CV1 Cells | Hexadecyl-GP | Elicited significant activation of the reporter gene. nih.gov |

Cross-talk with Other Signaling Systems in the Context of 1-Hexadecyl Lysophosphatidic Acid

The signaling pathways initiated by 1-hexadecyl LPA are not isolated; they engage in significant cross-talk with other major signaling networks, particularly those mediated by Receptor Tyrosine Kinases (RTKs). This interaction, often termed transactivation, broadens the cellular impact of LPA signaling.

LPA has been shown to transactivate several RTKs, including:

Anaplastic Lymphoma Kinase (ALK): In human neuroblastoma cells, LPA stimulates mitogenic activity through a cross-talk mechanism with ALK. LPA enhances ALK phosphorylation and potentiates its activation, which in turn influences downstream pathways involving the tumor suppressor FoxO3a. nih.gov

Tropomyosin Receptor Kinase A (TrkA): In lung epithelial cells, LPA signaling via its LPA1 receptor engages in cross-talk with TrkA. This interaction is crucial for regulating LPA-induced cell migration, a key process in wound healing. nih.gov

Epidermal Growth Factor Receptor (EGFR): LPA is a known inducer of EGFR transactivation in various cell types, including bronchial epithelial cells. This cross-talk between the LPA1 receptor and EGFR can regulate the activation of downstream transcription factors and the production of inflammatory mediators. nih.gov

This cross-talk mechanism allows the cell to integrate signals from both G-protein coupled receptors and receptor tyrosine kinases, leading to a more complex and nuanced cellular response than either pathway could elicit alone. For example, the LPA-mediated activation of the ERK1/2 pathway can be modulated by the transactivation of these RTKs. nih.govnih.gov

Cellular and Molecular Functions Mediated by 1 Hexadecyl Lysophosphatidic Acid

Regulation of Cell Proliferation and Survival

1-Hexadecyl Lysophosphatidic Acid, an ether analog of lysophosphatidic acid (LPA), is a potent signaling molecule that exerts significant control over cell proliferation and survival across various cell types. bertin-bioreagent.comscbt.com LPA itself is recognized as a powerful mitogen, stimulating cell division through its interaction with a family of G protein-coupled receptors (GPCRs), namely LPA receptors 1 through 6 (LPAR1-6). wikipedia.org This signaling cascade is fundamental to normal physiological processes but can also be implicated in pathological conditions like cancer, where aberrant LPA signaling can lead to uncontrolled cell growth. wikipedia.orgnih.gov

The pro-proliferative effects of LPA are observed in numerous cellular contexts. For instance, in colorectal cancer (CRC) cells, LPA enhances both proliferation and survival, suggesting that the LPA signaling pathway could be a potential target for cancer therapies. nih.gov The mechanisms underlying this involve the activation of mitogen-activated protein kinases (MAPKs) and the dysregulation of transcription factors that promote cell growth. nih.gov Similarly, in intestinal epithelial cells (IECs), LPA has been shown to robustly promote their proliferation and the development of intestinal organoids, highlighting its role in maintaining the integrity of the intestinal epithelium. plos.org This effect was found to be dependent on the activation of the MEK-ERK signaling pathway. plos.org

LPA's influence on cell survival is also critical. It can protect cells from apoptosis, or programmed cell death. For example, studies have shown that LPA can inhibit simvastatin-induced myotoxicity in L6 myoblasts, a type of muscle cell, by activating the LPA receptor/PKC pathway. mdpi.com This protective effect underscores the diverse roles of LPA in maintaining cell populations. The activation of LPA receptors contributes to tumor progression not only by promoting proliferation but also by enhancing tumorigenicity and angiogenesis. nih.gov

| Cell Type | Effect of LPA | Key Signaling Pathways | Reference |

| Colorectal Cancer Cells | Enhanced proliferation and survival | Mitogen-activated protein kinases (MAPKs) | nih.gov |

| Intestinal Epithelial Cells | Promoted proliferation and organoid development | MEK-ERK signaling | plos.org |

| L6 Myoblasts | Inhibition of simvastatin-induced cytotoxicity | LPA receptor/PKC pathway | mdpi.com |

| General Cancer Cells | Promotion of proliferation and tumorigenicity | G protein-coupled LPA receptors (LPA1-6) | nih.gov |

Modulation of Cell Migration and Motility

1-Hexadecyl Lysophosphatidic Acid, as an analog of LPA, plays a crucial role in modulating cell migration and motility, processes essential for development, immune response, and wound healing, but also central to tumor cell invasion and metastasis. bertin-bioreagent.comnih.gov LPA's influence on cell movement is complex, sometimes stimulating and at other times inhibiting migration depending on the cell type and context. nih.gov

In breast cancer cells, for example, LPA regulates motility through two opposing signaling pathways. The Rho/ROCK pathway promotes a slow, directional, and coherent movement of cell sheets, while Gαi/o- and Gαq/11-dependent signaling leads to less directional and more independent cell movement. nih.gov This dual regulation allows for a dynamic migratory response. LPA has been identified as a major factor in ascites from ovarian cancer patients that induces cell migration in mouse embryo fibroblasts. nih.gov This effect is mediated through LPA receptors and can be blocked by specific antagonists. nih.gov

The signaling cascades initiated by LPA that lead to cell migration are intricate. The PI3K/Akt pathway is one of the key players. nih.gov Specifically, studies have shown that LPA selectively activates the Akt1 isoform to induce cell migration. nih.gov In the context of the immune system, LPA produced by fibroblastic reticular cells in lymph nodes regulates the movement of T-cells, which is crucial for an effective immune response. elifesciences.org This regulation is dependent on the LPA2 receptor and the Rho signaling pathway. elifesciences.org

| Cell Type | Effect of LPA on Migration/Motility | Key Signaling Pathways | Reference |

| MCF10CA1a Breast Cancer Cells | Regulates cell sheet motility via two opposing pathways | Rho/ROCK and Gαi/o- and Gαq/11 | nih.gov |

| Mouse Embryo Fibroblasts | Induced cell migration | PI3K/Akt1 | nih.gov |

| T-cells | Regulates confined intranodal motility | LPA2/Rho | elifesciences.org |

Influences on Cell Differentiation and Morphological Changes

1-Hexadecyl Lysophosphatidic Acid is a significant effector of cell differentiation and the accompanying morphological changes. bertin-bioreagent.com These processes are fundamental to the development of tissues and organs. LPA's ability to guide the fate of various cell types, from neurons to stem cells, underscores its importance in developmental biology and regenerative medicine. nih.gov

Neuronal Differentiation and Neurite Retraction

In the nervous system, LPA plays a dual role in the morphological dynamics of neurons. It can stimulate the neuronal differentiation of cortical neuroblasts. nih.gov However, it is also known to induce rapid neurite retraction, a process that involves the collapse of growth cones and the withdrawal of neuronal processes. nih.govnih.gov This effect has been observed in differentiated neuroblastoma cells and is a critical aspect of nervous system development and plasticity. nih.govnih.gov

The mechanism behind LPA-induced neurite retraction involves the hyperphosphorylation of the microtubule-associated protein tau. nih.gov This process is mediated by the activation of Glycogen Synthase Kinase-3β (GSK-3β) and Protein Kinase A (PKA). nih.govnih.gov When differentiated Neuro2a cells are exposed to LPA, they exhibit a time-dependent retraction of neurites, which is accompanied by an increase in tau phosphorylation. nih.gov

| Cellular Process | Effect of LPA | Key Molecular Players | Cell Model | Reference |

| Neuronal Differentiation | Stimulates | LPA1-G(i/o) pathway | Cortical neuroblasts | nih.gov |

| Neurite Retraction | Induces | GSK-3β, PKA, tau phosphorylation | Differentiated Neuro2a cells | nih.govnih.gov |

Stem Cell Behavior and Fate

LPA signaling is critically involved in the regulation of various types of stem cells, including embryonic stem cells (ESCs), neural stem cells (NSCs), and mesenchymal stem cells (MSCs). nih.govnih.gov It influences their proliferation, survival, migration, and differentiation, thereby playing a role in the maintenance of stem cell populations. nih.gov Mouse ESCs express a range of LPA receptors, and the disruption of LPA signaling can lead to developmental defects. nih.gov

In the context of neural stem cells, LPA can induce the formation of neurospheres and stimulate neuronal differentiation. nih.gov For mesenchymal stem cells, LPA has been shown to promote their differentiation into other cell types and to stimulate the secretion of vascular endothelial growth factor (VEGF). nih.gov

Osteogenic Differentiation and Osseointegration

LPA has emerged as a significant regulator of bone cell biology, with a demonstrated ability to promote the osteogenic differentiation of precursor cells. nih.gov This is a crucial process for bone formation and repair. In vitro studies using pre-osteoblastic cells have shown that treatment with LPA enhances alkaline phosphatase activity and matrix mineralization, which are key markers of osteoblastic differentiation. nih.gov

Furthermore, LPA not only stimulates bone formation but also promotes angiogenesis, the formation of new blood vessels, which is essential for bone regeneration. nih.gov LPA treatment of pre-osteoblasts increases the secretion of vascular endothelial growth factor (VEGF), which in turn stimulates the proliferation, migration, and tube formation of endothelial cells. nih.gov These effects are primarily mediated through the LPA1 and LPA3 receptors. nih.gov In human dental pulp stem cells, LPA induces proliferation and osteogenic differentiation via the LPAR3/extracellular signal-regulated kinase (ERK) signaling axis. nih.gov

| Cell Type | Effect of LPA | Key Markers/Outcomes | Receptors/Pathways Involved | Reference |

| MC3T3-E1 Pre-osteoblasts | Enhanced osteogenic differentiation and angiogenesis | Increased alkaline phosphatase activity, matrix mineralization, and VEGF secretion | LPA1/3 | nih.gov |

| Human Dental Pulp Stem Cells | Induced proliferation and osteogenic differentiation | - | LPAR3/ERK signaling | nih.gov |

Myofibroblast-like Cell Differentiation

LPA signaling is also implicated in the differentiation of fibroblasts into myofibroblasts, a key event in tissue repair and fibrosis. nih.gov Myofibroblasts are characterized by their contractile properties and their ability to produce large amounts of extracellular matrix components. While essential for wound healing, their prolonged activity can lead to the formation of scar tissue. nih.gov

In the context of lung fibrosis, LPA has been shown to accelerate the disease process by inducing the differentiation of bone marrow-derived mesenchymal stem cells (BMSCs) into myofibroblasts. nih.gov This differentiation leads to the excessive secretion of extracellular matrix, contributing to the fibrotic process. nih.gov The signaling pathway responsible for this involves the LPA1 receptor, and antagonists of this receptor have been shown to attenuate lung fibrosis by inhibiting this differentiation process. nih.gov

Immune Cell Activation and Inflammatory Responses

1-Hexadecyl lysophosphatidic acid (LPA) is a bioactive lipid mediator that plays a significant role in modulating the functions of various immune cells, thereby influencing inflammatory responses. Its actions are mediated through a family of G protein-coupled receptors (GPCRs), leading to a cascade of intracellular signaling events that dictate cellular behavior.

Mast Cell Activation and Mediator Release

Mast cells are critical players in innate immunity and allergic reactions, capable of releasing a plethora of inflammatory mediators upon activation. nih.govcanadianallergyandimmunologytoday.com Lysophosphatidic acid, including its 1-hexadecyl variant, has been identified as a potent activator of mast cells. nih.govnih.gov Studies have shown that LPA can trigger mast cell degranulation and the selective release of specific mediators. canadianallergyandimmunologytoday.comnih.gov

Research using the human mast cell line HMC-1 has demonstrated that LPA-mediated activation can be prevented by blocking the LPA receptor 5 (LPA5), indicating a key role for this receptor in mast cell responses to LPA. nih.gov In the context of atherosclerosis, a condition with a significant inflammatory component, LPA accumulates in atherosclerotic plaques and can activate perivascular mast cells. nih.gov This activation leads to the release of tryptase and monocyte chemoattractant protein-1 (MCP-1), contributing to intraplaque hemorrhage and macrophage recruitment, which are hallmarks of plaque destabilization. nih.govuniversiteitleiden.nl Unlike other mast cell triggers, LPA appears to preferentially promote the release of tryptase. nih.gov

The activation of mast cells by LPA is not only implicated in vascular inflammation but also in broader inflammatory and immune responses. The ability of 1-hexadecyl-LPA to stimulate mast cells underscores its importance as a pro-inflammatory lipid mediator.

Table 1: Effects of Lysophosphatidic Acid on Mast Cell Activation

| Cell Type | LPA Species Studied | Key Findings | Receptor Implicated | Reference |

|---|---|---|---|---|

| Human Mast Cell Line (HMC-1) | General LPA | LPA-mediated activation prevented by LPA5 blockade. | LPA5 | nih.gov |

| Perivascular Mast Cells (in vivo) | General LPA | Increased activation status, promoted intraplaque hemorrhage and macrophage recruitment. | Not specified | nih.gov |

Microglial Phenotype Polarization (M1/M2) and Neuroinflammation

Microglia, the resident immune cells of the central nervous system (CNS), play a dual role in neuroinflammation, capable of polarizing into a pro-inflammatory (M1) or an anti-inflammatory/pro-resolution (M2) phenotype. nih.govnih.gov Lysophosphatidic acid signaling has emerged as a critical regulator of microglial polarization and neuroinflammatory processes. nih.govnih.govnih.gov

Studies utilizing the murine microglial cell line BV-2 and primary murine microglia have shown that LPA treatment promotes a shift towards a pro-inflammatory M1-like phenotype. nih.govnih.gov This polarization is characterized by the upregulation of M1 markers such as CD40, CD86, inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2), alongside a reduction in the M2 marker CD206 (mannose receptor). nih.govfrontiersin.org This M1-polarization is accompanied by an increased production and secretion of pro-inflammatory cytokines and chemokines, including Interleukin-1β (IL-1β), Tumor Necrosis Factor-α (TNF-α), Interleukin-6 (IL-6), CCL5, and CXCL2. nih.gov

The effects of LPA on microglial polarization appear to be largely mediated by the LPA5 receptor. The use of a pharmacological antagonist for LPA5, TCLPA5, has been shown to blunt most of the pro-inflammatory responses induced by LPA in microglia. nih.gov These findings suggest that the LPA/LPA5 signaling axis could be a potential target for modulating neuroinflammation. nih.govnih.gov In the context of systemic inflammation, increased LPA concentrations in the brain have been observed, along with differential regulation of LPA receptors, which can lead to a neurotoxic phenotype in microglia. researchgate.net

Table 2: Influence of Lysophosphatidic Acid on Microglial Polarization

| Cell Type | LPA Species Studied | Effect on Polarization | Key Markers Modulated | Receptor Implicated | Reference |

|---|---|---|---|---|---|

| BV-2 and Primary Murine Microglia | 1-Oleyl-LPA | Shift towards pro-inflammatory M1-like phenotype. | ↑ CD40, CD86, iNOS, COX-2; ↓ CD206, Arginase-1. | LPA5 | nih.govnih.gov |

Lymphocyte Motility (T cells, B cells)

Lymphocytes, including T cells and B cells, are central to the adaptive immune response. Their ability to migrate and patrol through secondary lymphoid organs, such as lymph nodes, is crucial for immune surveillance and the initiation of immune responses. eurekalert.orgosaka-u.ac.jp Recent research has identified lysophosphatidic acid as a key regulator of lymphocyte motility. eurekalert.orgosaka-u.ac.jpsciencedaily.com

Within the lymph nodes, LPA is produced by specific stromal cells that form a scaffold for lymphocytes. eurekalert.orgosaka-u.ac.jp This locally produced LPA acts on lymphocytes via the LPA2 receptor, enhancing their motility and enabling them to move efficiently through the crowded environment of the lymph node. eurekalert.orgosaka-u.ac.jp The enzyme responsible for the production of LPA in this context is autotaxin. eurekalert.org In the absence of autotaxin, and consequently LPA, lymphocyte movement within the lymph nodes is significantly impaired. eurekalert.org

LPA's influence extends to the process of lymphocyte entry into lymph nodes from the bloodstream, a process known as transendothelial migration across high endothelial venules. researchgate.net The autotaxin/LPA axis regulates this crucial step in lymphocyte trafficking. researchgate.net For T cells specifically, LPA has been shown to stimulate polarization, motility, and transendothelial migration. researchgate.net

Macrophage and Dendritic Cell Function

Macrophages and dendritic cells (DCs) are professional antigen-presenting cells that play pivotal roles in both innate and adaptive immunity. Lysophosphatidic acid has been shown to modulate the function of both of these cell types. nih.govnih.govnih.gov

In macrophages, LPA signaling can influence their activation state and contribution to inflammatory diseases. nih.govnih.gov For instance, in the context of multiple sclerosis, LPA has been shown to induce a pro-inflammatory-like response in macrophages through the LPA1 receptor. nih.gov This suggests that dysregulation of LPA signaling can contribute to the inflammatory pathology of the disease. nih.gov Furthermore, LPA is implicated in the inflammation of atherosclerotic plaques by promoting the release of CXCL1, which in turn recruits monocytes (macrophage precursors) to the vessel wall. nih.govscripps.edu

In human dendritic cells, LPA has demonstrated varied effects depending on the maturation state of the cell. nih.gov Immature DCs express several LPA receptors and respond to LPA with increased chemotaxis. nih.gov However, as DCs mature, they lose this chemotactic response. nih.gov In mature DCs, LPA can inhibit the secretion of the pro-inflammatory cytokine IL-12 while enhancing the secretion of the anti-inflammatory cytokine IL-10. nih.gov This modulation of cytokine production by mature DCs can influence the subsequent T cell response. nih.govnih.gov LPA has also been shown to enhance the allostimulatory function of mature DCs. nih.gov

Neutrophil Responses

Neutrophils are abundant circulating leukocytes and are typically the first responders to sites of acute inflammation. While 1-hexadecyl lysophosphatidic acid itself may not act as a direct chemoattractant for neutrophils, it significantly enhances their chemotactic response to other stimuli. nih.gov

Studies have shown that 1-palmitoyl-LPA, a closely related saturated LPA, can potentiate the chemotactic response of human neutrophils to suboptimal concentrations of the bacterial-derived chemoattractant formyl-methionyl-phenylalanine. nih.gov This enhancement occurs without LPA alone affecting neutrophil migration. nih.gov In patients with pneumonia, neutrophils exhibit altered expression profiles of LPA receptors, including increased expression of LPA1. nih.gov These neutrophils also show significantly increased chemotaxis in response to LPA compared to neutrophils from healthy individuals. nih.gov This suggests that in inflammatory conditions like pneumonia, LPA can play a more direct role in neutrophil recruitment.

Vascular Biology and Remodeling Processes

1-Hexadecyl lysophosphatidic acid and other LPA species are deeply involved in various aspects of vascular biology, including development, function, and pathological remodeling. nih.govnih.govnih.gov LPA's effects on the vasculature are multifaceted, encompassing processes such as vasculogenesis, angiogenesis, and vascular maturation. nih.govnih.gov

LPA signaling is crucial for the proper development of the vascular system. It influences the behavior of endothelial cells, promoting their growth, survival, and proliferation, which are fundamental processes in the formation of new blood vessels (angiogenesis). nih.gov LPA can enhance the transcription of Vascular Endothelial Growth Factor (VEGF), a primary regulator of angiogenesis. nih.gov

In the context of vascular remodeling, certain LPA analogs, particularly those generated during the oxidative modification of low-density lipoprotein (LDL), can induce neointima formation, a key event in the development of atherosclerosis. nih.gov This effect is mediated through the activation of the nuclear transcription factor PPARγ. nih.gov Unsaturated forms of LPA have been shown to be potent inducers of vascular remodeling in vivo. researchgate.net Furthermore, in the setting of atherosclerosis, LPA contributes to plaque instability by activating mast cells and promoting the recruitment of inflammatory cells to the vessel wall. nih.govuniversiteitleiden.nl LPA is also involved in the establishment of a successful pregnancy through its role in the remodeling of maternal blood vessels at the maternal-fetal interface. nih.gov

Table 3: Compounds Mentioned

| Compound Name |

|---|

| 1-Hexadecyl Lysophosphatidic Acid |

| 1-Palmitoyl-LPA |

| 1-Oleyl-LPA |

| Arginase-1 |

| Autotaxin |

| CCL5 |

| CD40 |

| CD86 |

| CD206 |

| Cyclooxygenase-2 (COX-2) |

| CXCL1 |

| CXCL2 |

| Formyl-methionyl-phenylalanine |

| Inducible nitric oxide synthase (iNOS) |

| Interleukin-1β (IL-1β) |

| Interleukin-6 (IL-6) |

| Interleukin-10 (IL-10) |

| Interleukin-12 (IL-12) |

| Lipopolysaccharide (LPS) |

| Low-density lipoprotein (LDL) |

| Monocyte chemoattractant protein-1 (MCP-1) |

| Peroxisome proliferator-activated receptor γ (PPARγ) |

| TCLPA5 |

| Tryptase |

| Tumor Necrosis Factor-α (TNF-α) |

Smooth Muscle Cell Contraction and Growth

Lysophosphatidic acid (LPA) is a potent signaling molecule that exerts significant influence over vascular smooth muscle (VSM) cells, affecting both their contractile function and proliferative growth. nih.gov LPA is known to stimulate the proliferation of VSM cells through complex signaling cascades. nih.gov Studies have shown that LPA-induced DNA synthesis in aortic smooth muscle cells is mediated through the activation of multiple protein kinases, including Protein Kinase C (PKC), Phosphoinositide 3-kinase (PI3K), and the ribosomal p70S6 kinase (p70S6K). nih.gov The process also involves G protein-coupled receptors (GPCRs) and phospholipase C (PLC). nih.gov

Furthermore, LPA triggers the expression of the early growth response gene-1 (Egr-1), a key transcription factor implicated in vascular diseases. nih.gov This induction is controlled at the transcriptional level, with LPA enhancing the binding of transcription factors CREB and SRF to the Egr-1 promoter. nih.gov This suggests that elevated LPA levels could contribute to vascular pathologies by activating Egr-1, which in turn regulates a host of genes involved in atherogenesis. nih.gov

In terms of contraction, LPA promotes myofibroblast contraction, a process critical in wound healing. dupuytrens.org This action is dependent on the Rho/Rho kinase signaling pathway. dupuytrens.org While an increase in intracellular calcium and subsequent activation of myosin light chain kinase (MLCK) are necessary for this contraction, they are not sufficient on their own. dupuytrens.org The key regulatory step appears to be the Rho/Rho kinase-mediated inhibition of myosin light chain phosphatase (MLCPPase), which distinguishes its mechanism from that in smooth muscle cells where calcium activation of MLCK is the dominant regulator. dupuytrens.org

| Signaling Pathway Component | Role in LPA-Induced Smooth Muscle Cell Response | Reference |

| Protein Kinase C (PKC) | Mediates LPA-induced DNA synthesis and proliferation. | nih.gov |

| PI3K/Akt Pathway | Involved in LPA-stimulated cell proliferation. | nih.gov |

| Rho/Rho Kinase | Essential for LPA-promoted myofibroblast contraction via inhibition of MLCPPase. | dupuytrens.org |

| Egr-1 | Transcription factor whose expression is induced by LPA, contributing to vascular gene regulation. | nih.gov |

| CREB/SRF | Transcription factors that are activated by LPA to promote Egr-1 expression. | nih.gov |

Endothelial Cell Permeability and Function

LPA plays a dual and context-dependent role in regulating the integrity of the endothelial barrier, which is crucial for controlling vascular permeability. nih.gov The endothelium forms a semi-permeable barrier that prevents the leakage of blood components into surrounding tissues. nih.gov An increase in vascular permeability is a hallmark of inflammatory conditions. nih.gov LPA has been shown to disrupt the endothelial barrier in human umbilical vein endothelial cells (HUVECs) and brain microvascular endothelial cells. nih.gov

Conversely, LPA, through its receptor LPA1, is also important for maintaining epithelial barrier integrity in the intestine. nih.gov Mice lacking the LPA1 receptor exhibit increased intestinal permeability, decreased expression of junctional proteins like claudin-4, claudin-7, and E-cadherin, and greater susceptibility to colitis. nih.gov In cell models, LPA treatment can block the increase in paracellular permeability caused by inflammatory cytokines. nih.gov

Beyond permeability, LPA influences other endothelial cell functions. It has been shown to stimulate endothelial cell wound healing and promote the formation of capillary-like tubes, a key process in angiogenesis. nih.govresearchgate.net LPA upregulates the expression of vascular endothelial growth factor-C (VEGF-C) in endothelial cells, which contributes to lymphangiogenesis, the formation of lymphatic vessels. nih.gov This effect is mediated through LPA receptors 1 and 3, the enzyme cyclooxygenase-2 (COX-2), and the transcription factor NF-κB. nih.gov

Role in Neointima Formation

Neointima formation, the accumulation of cells within the arterial wall, is a critical event in the development of atherosclerotic disease. nih.govnih.gov Research has demonstrated that alkyl ether analogs of LPA, which include 1-hexadecyl lysophosphatidic acid, can induce the progressive formation of neointima. nih.govnih.gov These LPA analogs are generated during the oxidative modification of low-density lipoprotein (LDL). nih.gov

The mechanism underlying this effect involves the activation of the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear transcription factor. nih.govnih.gov The neointima-inducing effect of these LPA analogs is completely blocked by a PPARγ antagonist (GW9662) and mimicked by PPARγ agonists. nih.govnih.gov This indicates that the activation of PPARγ is both a necessary and sufficient step for neointima formation driven by these specific components of oxidized LDL. nih.gov Furthermore, these LPA analogs were found to cause the dedifferentiation of vascular smooth muscle cells, a key cellular event in neointimal lesion development. nih.gov The structure-activity relationship for neointima induction by LPA analogs in vivo is identical to that for in vitro PPARγ activation, but distinct from the activation of G protein-coupled LPA receptors. nih.gov

Ion Channel Modulation and Intracellular Calcium Mobilization

LPA is a known modulator of ion channels and a potent stimulus for mobilizing intracellular calcium ([Ca2+]i), a critical second messenger in many cellular processes. In vascular smooth muscle cells (VSMCs), LPA causes a concentration-dependent increase in [Ca2+]i. nih.gov This mobilization is complex, involving both the influx of extracellular calcium and the release of calcium from intracellular stores. nih.gov

The influx of extracellular calcium is mediated by the sarcolemmal Na+/Ca2+ exchanger, the Na+/H+ exchanger, and store-operated Ca2+ channels (SOCs). nih.gov The process is inhibited by antagonists of these channels but not by typical L-type Ca2+ channel blockers. nih.gov

For the release from intracellular stores, both ryanodine-sensitive and inositol (B14025) 1,4,5-trisphosphate (InsP3)-sensitive pools are implicated. nih.gov The LPA-induced increase in [Ca2+]i is attenuated by inhibitors of phospholipase C (PLC) and activators of protein kinase C (PKC), indicating that the activation of both these enzymes is part of the signaling cascade. nih.gov In some cell types, such as SH-SY5Y neuroblastoma cells, LPA-mediated Ca2+ mobilization relies on the production of sphingosine (B13886) 1-phosphate as an intracellular second messenger, a pathway that is distinct from the classic InsP3-mediated release. nih.gov

| Ion Channel / Transporter | Role in LPA-Induced Calcium Mobilization (in VSMCs) | Reference |

| Na+/Ca2+ Exchanger | Contributes to extracellular Ca2+ entry. | nih.gov |

| Na+/H+ Exchanger | Contributes to extracellular Ca2+ entry. | nih.gov |

| Store-Operated Ca2+ Channels (SOCs) | Mediate extracellular Ca2+ entry. | nih.gov |

| Ryanodine Receptors | Mediate Ca2+ release from intracellular stores (sarcoplasmic reticulum). | nih.gov |

| InsP3 Receptors | Mediate Ca2+ release from intracellular stores. | nih.gov |

Regulation of Intestinal Chloride Absorption

In the intestine, LPA plays a role in fluid and electrolyte balance by modulating ion transport. Specifically, LPA has been shown to stimulate intestinal chloride absorption. nih.gov This effect is primarily mediated through the stimulation of apical Cl-/OH- exchangers, which are critical for this process in intestinal epithelial cells. nih.gov

Studies using Caco-2 intestinal epithelial cells have demonstrated that LPA treatment significantly enhances Cl-/OH- exchange activity. nih.gov This stimulation is linked to the LPA2 receptor and depends on the activation of the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. nih.gov Consistent with the increase in function, LPA treatment also leads to an increased amount of the "downregulated in adenoma" (DRA, also known as SLC26A3) anion transporter protein on the apical membrane of the cells. nih.gov By promoting chloride absorption, LPA may contribute to antidiarrheal effects. nih.gov LPA also stimulates the Na+/H+ exchanger 3 (NHE3), another key transporter involved in intestinal absorption, via the LPA5 receptor. researchgate.net

Analytical Methodologies for 1 Hexadecyl Lysophosphatidic Acid Research

Quantitative Determination Techniques

Precise quantification of 1-Hexadecyl LPA in complex biological matrices is challenging due to its low abundance and the presence of interfering substances. Advanced analytical methods have been established to overcome these hurdles.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the cornerstone for the quantitative and qualitative analysis of lipid species, including 1-Hexadecyl LPA, owing to its exceptional sensitivity, specificity, and versatility. nih.gov This powerful technique allows for the detection and quantification of LPA at very low levels, with limits of quantitation reaching the femtomole range, making it suitable for analyzing samples from cell cultures. nih.govvcu.edu

Modern LC-MS/MS methods can distinguish between various LPA subspecies, which is crucial for delineating their specific biological functions. vcu.edu For instance, a modified high-performance liquid chromatography electrospray ionization tandem mass spectrometry (HPLC ESI-MS/MS) method has been developed to accurately measure LPA levels and was validated by quantifying the increase in 16:0, 18:2, 18:1, 18:0, and 20:4 LPA subspecies in media from autotaxin-overexpressing cell lines. nih.gov

A critical consideration in the quantitative analysis of LPA is the potential for artificial formation from more abundant lysophospholipids, such as lysophosphatidylcholine (B164491) (LPC), especially under acidic extraction conditions. nih.govnih.gov Therefore, extraction methods that avoid highly acidic treatments are preferred to ensure that the measured LPA levels are representative of the actual sample concentrations. nih.gov Hydrophilic interaction liquid chromatography (HILIC) coupled with high-resolution mass spectrometry is another approach that effectively separates LPA and phosphatidic acid (PA) species from other major polar membrane lipids, thereby reducing ion suppression effects and improving quantification accuracy. uni-graz.atnih.gov

Table 1: Representative Mass Spectrometer Settings for LPA Analysis via LC-MS/MS

| Parameter | Value/Setting | Reference |

|---|---|---|

| Ionization Mode | Negative-ion electrospray ionization (ESI) | uni-graz.at |

| Mass Resolution | 100,000 | uni-graz.at |

| Mass Accuracy | < 3 ppm | uni-graz.at |

| Declustering Potential (DP) | Variable | vcu.edu |

| Collision Energy (CE) | Variable | vcu.edu |

| Entrance Potential (EP) | Variable | vcu.edu |

High-performance liquid chromatography (HPLC) is an essential component of LPA analysis, primarily for the separation of LPA from other structurally similar lipids that can interfere with accurate quantification. nih.gov The presence of lysophosphatidylcholine (LPC) in biological samples is a significant challenge, as it can be artificially converted to LPA in the ion source of the mass spectrometer. nih.gov HPLC methods have been developed to effectively separate LPA from LPC prior to mass spectrometric detection, which is crucial for obtaining accurate endogenous LPA levels. nih.gov

Reversed-phase HPLC columns, such as C18 columns, are commonly employed to separate different LPA species based on the length and saturation of their acyl chains. sigmaaldrich.comresearchgate.net The total run time for such methods can be as short as 8 minutes, allowing for high-throughput analysis. sigmaaldrich.comresearchgate.net In addition to reversed-phase chromatography, hydrophilic interaction liquid chromatography (HILIC) has proven effective for separating polar lipids like LPA and PA from less polar, more abundant lipid classes. uni-graz.atnih.gov

Regioisomer Separation and Identification

Lysophosphatidic acid exists as two primary regioisomers: sn-1 and sn-2, depending on the position of the acyl chain on the glycerol (B35011) backbone. acs.org These regioisomers can exhibit different biological activities, making their separation and individual quantification important. nih.gov For example, the LPA3 receptor shows a preference for the sn-2 acyl-LPA regioisomer. nih.govnih.gov

The separation of these regioisomers is analytically challenging due to their similar physicochemical properties. Specialized chromatographic methods are required to achieve resolution. The short half-life of sn-2 LPA due to acyl migration under certain conditions further complicates analysis. nih.gov To study the structure-activity relationship of LPA receptors, stabilized synthetic analogs with an acetyl group replacing the free hydroxyl have been used to prevent this migration. nih.gov

Use of Labeled Internal Standards for Precise Quantification

The use of stable isotope-labeled internal standards is considered the gold standard for achieving the highest precision and accuracy in the quantification of analytes by mass spectrometry. clearsynth.comaptochem.com In the analysis of 1-Hexadecyl LPA, isotopically labeled versions of the molecule, such as deuterated (D or ²H) or ¹³C-labeled standards, are employed. sigmaaldrich.comresearchgate.netclearsynth.comaptochem.com

These internal standards, which have a higher mass than their corresponding analytes, are added to the sample at a known concentration at the beginning of the sample preparation process. nih.gov Because they are chemically and physically almost identical to the analyte of interest, they experience similar extraction recovery, chromatographic retention, and ionization response. aptochem.comresearchgate.net By comparing the signal of the analyte to the signal of the co-eluting labeled internal standard, variations due to sample loss during extraction, injection volume inconsistencies, and matrix-induced ion suppression can be effectively corrected. clearsynth.comnih.gov For instance, a method using [¹³C₁₆] labeled 16:0 LPA as an internal standard has been successfully applied to quantify six different LPA species in plasma samples. sigmaaldrich.comresearchgate.net The non-naturally occurring C17:0-LPA has also been utilized as an internal standard in some assays. semanticscholar.orgnih.gov

Bioassays for Functional Activity Assessment

While mass spectrometry-based methods provide quantitative data on the concentration of 1-Hexadecyl LPA, bioassays are essential for determining its functional activity. These assays measure the biological response elicited by LPA in cells or tissues.

Commonly used bioassays for LPA functional assessment include:

Cell Proliferation and Migration Assays: These assays measure the ability of LPA to stimulate cell growth and movement, which are key aspects of its biological function. nih.gov

Receptor Activation Assays: These assays directly measure the interaction of LPA with its G protein-coupled receptors (GPCRs). nih.gov Examples include:

[³⁵S]GTPγS Binding Assays: This assay measures the activation of G proteins in response to receptor stimulation by LPA. An increase in [³⁵S]GTPγS binding to cell membranes indicates receptor activation. nih.gov

Calcium Mobilization Assays: Many LPA receptors signal through Gq proteins, leading to an increase in intracellular calcium. Fluorometric assays that measure changes in intracellular calcium concentration are a common way to assess the activity of LPA and its analogs. nih.gov

cAMP Accumulation Assays: For LPA receptors that couple to Gs or Gi proteins, measuring the accumulation or inhibition of cyclic AMP (cAMP) can be used to determine receptor activation. nih.gov

Cell-Rounding Assays: The activation of certain LPA receptors, particularly LPA1, can induce changes in cell morphology, such as cell rounding. This response can be quantified and used as a measure of LPA activity. researchgate.net

These bioassays have been instrumental in characterizing the pharmacological properties of different LPA species and their synthetic analogs at various LPA receptors. nih.govnih.govnih.gov

Structural Characterization Techniques for Lysophosphatidic Acid Analogs

Understanding the three-dimensional structure of LPA analogs and how they interact with their receptors is crucial for the development of selective agonists and antagonists. nih.gov Several advanced techniques are employed for this purpose.

X-ray Crystallography: This technique provides high-resolution structural information of molecules in their crystalline state. The crystal structure of an anti-LPA antibody Fab fragment has been determined both in its free form and in complex with 14:0 and 18:2 LPA. nih.gov These structures revealed a network of hydrogen bonds between the antibody and the glycerophosphate head group of LPA, explaining the high specificity of the interaction. nih.gov X-ray crystallography has also been used to elucidate the binding of antagonists to the LPA1 receptor. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for determining the structure of molecules in solution. ¹H NMR and ¹³C NMR have been used to characterize the structure of LPA and its analogs. researchgate.netresearchgate.netymdb.canp-mrd.org For example, ¹H NMR spectra have been used to study the complex formation between 6:0 LPA and a synthetic calix vcu.eduarene-based receptor designed for LPA detection. researchgate.net

These structural characterization techniques, in combination with computational modeling, provide detailed insights into the molecular basis of LPA recognition and signaling, guiding the design of new therapeutic agents targeting the LPA pathway. nih.gov

Preclinical Research Models and Mechanistic Insights into 1 Hexadecyl Lysophosphatidic Acid Action

In Vitro Cell Line Models

The study of 1-Hexadecyl Lysophosphatidic Acid (LPA) in preclinical research relies heavily on in vitro cell line models to elucidate its mechanisms of action across various physiological and pathological processes. These models provide a controlled environment to investigate the specific cellular responses and signaling pathways initiated by this ether-linked lysophospholipid.

Human Mast Cell Lines (e.g., HMC-1)

The human mast cell line, HMC-1, serves as a valuable tool for investigating the role of 1-Hexadecyl LPA in inflammatory and immune responses. nih.govresearchgate.net Mast cells are critical players in innate immunity and can be activated by a variety of stimuli, including LPA. nih.govresearchgate.net

Research has demonstrated that 1-Hexadecyl LPA mediates the activation of HMC-1 cells. This activation can be counteracted by the blockade of the LPA receptor 5 (LPA5), indicating that 1-Hexadecyl LPA exerts its effects on these cells, at least in part, through this specific receptor. nih.govresearchgate.net The development of LPA5-specific antagonists is a key area of research to further probe the LPA-LPA5 axis in mast cell-mediated inflammatory diseases. nih.govresearchgate.net

Key Research Findings in HMC-1 Cells:

| Finding | Implication |

| 1-Hexadecyl LPA activates HMC-1 cells. | Suggests a role for this specific LPA species in mast cell-driven inflammation. |

| Activation is prevented by an LPA5 antagonist. | Identifies LPA5 as a key receptor for 1-Hexadecyl LPA in human mast cells. |

Microglial Cell Lines (e.g., BV-2)

The murine microglial cell line, BV-2, is instrumental in studying the effects of 1-Hexadecyl LPA on neuroinflammatory processes. Microglia, the resident immune cells of the central nervous system, are activated in response to a wide range of stimuli. nih.govresearchgate.net

Similar to its effects on mast cells, 1-Hexadecyl LPA has been shown to activate BV-2 microglial cells. nih.govresearchgate.net This activation is also mediated through the LPA5 receptor, as blockade of LPA5 prevents the cellular response. nih.govresearchgate.net These findings highlight the potential involvement of the 1-Hexadecyl LPA/LPA5 signaling axis in the development and progression of neuroinflammatory conditions. nih.govresearchgate.net General LPA has been shown to promote a pro-inflammatory M1-like phenotype in BV-2 cells, and suppression of the LPA5 receptor is being explored as a potential pharmacological target to interfere with microglia polarization. nih.gov

Key Research Findings in BV-2 Cells:

| Finding | Implication |

| 1-Hexadecyl LPA activates BV-2 microglial cells. | Points to a role for this lipid in microglial activation and neuroinflammation. |

| LPA5 receptor blockade prevents activation. | Establishes LPA5 as a crucial receptor for 1-Hexadecyl LPA's action on microglia. |

Intestinal Epithelial Cell Models (e.g., Caco-2)

The Caco-2 cell line, derived from a human colon adenocarcinoma, is a widely used model for the intestinal epithelial barrier. mdpi.comnih.govfrontiersin.org While general LPA has been shown to play a role in the proliferation and differentiation of intestinal epithelial cells, specific research findings on the direct effects of 1-Hexadecyl Lysophosphatidic Acid on Caco-2 cells are not extensively detailed in the provided search results. Studies on general LPA indicate its importance in maintaining intestinal barrier integrity, a function that is compromised in inflammatory bowel disease. mdpi.comfrontiersin.org

Further investigation is required to delineate the specific role of 1-Hexadecyl LPA in modulating the barrier function and other physiological processes in Caco-2 cells.

Ovarian Cancer Cell Models (e.g., OVCAR3)

Ovarian cancer cell lines, such as OVCAR3, are critical for understanding the role of LPA in cancer progression. LPA is found at high concentrations in the ascitic fluid of ovarian cancer patients and is known to have mitogenic and growth factor-like activities. nih.govnih.gov

Interestingly, one study specifically investigating various LPA species found that 16:0 LPA (1-Hexadecyl Lysophosphatidic Acid) did not stimulate the secretion of urokinase plasminogen activator (uPA), a key component in the metastatic cascade, in OVCAR-3 cells. This is in contrast to 18:1 LPA, which did induce uPA secretion. This finding suggests a degree of selectivity in the actions of different LPA species on ovarian cancer cells. Broader studies on general LPA have shown that it can influence cell proliferation, cytokine production, and migration in ovarian cancer cell lines through LPA2 and LPA3 receptors. nih.gov

Key Research Findings in OVCAR3 Cells:

| Finding | Implication |

| 16:0 LPA (1-Hexadecyl LPA) does not induce urokinase plasminogen activator (uPA) secretion. | Suggests that not all LPA species promote metastatic processes in OVCAR3 cells, highlighting the importance of the fatty acid chain composition. |

| General LPA stimulates proliferation and cytokine production. | Underscores the complex role of the LPA signaling network in ovarian cancer. nih.gov |

Macrophage Cell Lines (e.g., RAW264.7)

The murine macrophage-like cell line, RAW264.7, is a common model for studying macrophage activation and inflammatory responses. nih.govnih.gov Macrophages can be polarized into different functional phenotypes, such as the pro-inflammatory M1 state, in response to various stimuli. mdpi.com